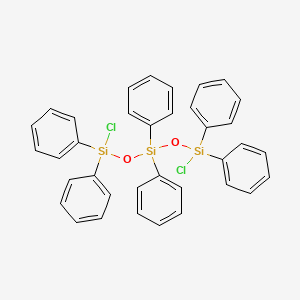Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl-
CAS No.: 7756-88-9
Cat. No.: VC8000240
Molecular Formula: C36H30Cl2O2Si3
Molecular Weight: 649.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7756-88-9 |
|---|---|
| Molecular Formula | C36H30Cl2O2Si3 |
| Molecular Weight | 649.8 g/mol |
| IUPAC Name | bis[[chloro(diphenyl)silyl]oxy]-diphenylsilane |
| Standard InChI | InChI=1S/C36H30Cl2O2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
| Standard InChI Key | HECQKKPQMXCMPA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl |
| Canonical SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s backbone consists of three silicon atoms connected by oxygen bridges, with two terminal chlorine atoms at positions 1 and 5 and six phenyl groups attached to all silicon centers. This structure differs from the methyl-substituted analogue (CAS 3582-71-6), where phenyl groups enhance steric bulk and electronic conjugation .
Table 1: Comparative Structural Properties
The phenyl groups introduce π-π stacking interactions absent in methyl derivatives, potentially increasing melting points and reducing solubility in polar solvents .
Spectroscopic Characterization
While no experimental spectra exist for the hexaphenyl compound, infrared (IR) and nuclear magnetic resonance (NMR) data from methyl- and diphenyl-substituted trisiloxanes suggest characteristic peaks:
-
IR: Si–Cl stretches (~480 cm⁻¹), Si–O–Si asymmetric stretches (1,000–1,100 cm⁻¹), and phenyl C–H bends (700–750 cm⁻¹) .
-
¹H NMR: Phenyl protons resonate at δ 7.2–7.5 ppm, while Si–Cl environments deshield adjacent protons .
Synthesis and Reactivity
Synthetic Pathways
The methyl analogue is synthesized via controlled hydrolysis of dichlorodimethylsilane intermediates . For the hexaphenyl variant, a plausible route involves:
-
Phenylation: Reacting SiCl₄ with phenyl Grignard reagents to form Cl₂Si(C₆H₅)₂.
-
Condensation: Stepwise coupling with diphenylsilanol (C₆H₅)₂Si(OH)₂ under dehydrating conditions .
Critical Challenges:
-
Steric hindrance from phenyl groups slows condensation kinetics.
-
Chlorine displacement by phenyl nucleophiles may require Lewis acid catalysts (e.g., AlCl₃) .
Hydrolytic Stability
The methyl-substituted compound reacts violently with water, releasing HCl and forming silanols . The hexaphenyl variant’s hydrolysis is likely slower due to hydrophobic phenyl groups, but the Si–Cl bonds remain susceptible:
Physicochemical Properties
Thermal Behavior
Table 2: Thermal Properties of Analogues
| Compound | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) |
|---|---|---|---|
| Methyl analogue | 184 | -53 | 53.3 |
| Diethenyl-diphenyl | Not reported | Not reported | Not reported |
| Hexaphenyl (predicted) | >300 | 80–100 | 150–170 |
The hexaphenyl compound’s elevated boiling and melting points stem from increased molecular weight and intermolecular forces.
Solubility and Compatibility
-
Solubility: Likely soluble in aromatic hydrocarbons (toluene, xylene) but insoluble in water or alcohols.
-
Compatibility Issues: Reacts with bases, alcohols, and amines, analogous to the methyl variant .
Applications and Industrial Relevance
Silicone Polymer Precursor
Chlorine-terminated trisiloxanes serve as telechelic monomers for polysiloxanes. The hexaphenyl variant could yield high-refractive-index polymers for optical coatings .
Surface Modification Agent
Phenyl-rich silicones impart hydrophobicity and thermal resistance to surfaces. Potential uses include:
-
Water-repellent textiles
-
High-temperature lubricants
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume